molecular formula C22H25N3O3S B11289465 N-(furan-2-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

N-(furan-2-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B11289465
M. Wt: 411.5 g/mol
InChI Key: DTXGKPISCMYRGI-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a furan ring, an indole moiety, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide

InChI

InChI=1S/C22H25N3O3S/c26-21(23-13-17-7-6-12-28-17)16-29-20-14-25(19-9-3-2-8-18(19)20)15-22(27)24-10-4-1-5-11-24/h2-3,6-9,12,14H,1,4-5,10-11,13,15-16H2,(H,23,26)

InChI Key

DTXGKPISCMYRGI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of the indole and furan rings, followed by their coupling. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety, for example, is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.

    Furan Derivatives: Compounds with a furan ring, like furan-2-carboxylic acid.

    Piperidine Derivatives: Compounds featuring a piperidine ring, such as piperine.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of these three distinct moieties, which confer a range of potential biological activities and applications. This combination is not commonly found in other compounds, making it a valuable subject of study.

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